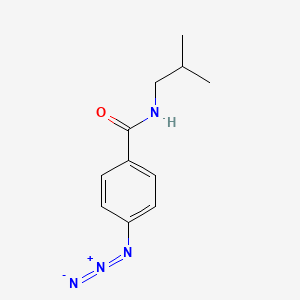
4-Azido-n-(2-methoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-n-(2-methoxyethyl)benzamide is a chemical compound with the molecular formula C10H12N4O2 It is characterized by the presence of an azido group (-N3) attached to the benzamide structure, which includes a benzene ring bonded to an amide group (CONH2) and a 2-methoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-bromo-n-(2-methoxyethyl)benzamide, is reacted with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via the displacement of the bromine atom by the azido group.
Industrial Production Methods
Industrial production of 4-Azido-n-(2-methoxyethyl)benzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Azido-n-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: The azido group can be substituted using reagents like triphenylphosphine (PPh3) in the Staudinger reaction.
Major Products Formed
Scientific Research Applications
4-Azido-n-(2-methoxyethyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Azido-n-(2-methoxyethyl)benzamide involves the reactivity of the azido group, which can undergo click chemistry reactions with alkynes to form triazoles. This reactivity is exploited in various applications, including the labeling of biomolecules and the synthesis of complex molecular structures . The molecular targets and pathways involved depend on the specific application and the nature of the interactions between the compound and other molecules.
Comparison with Similar Compounds
Similar Compounds
4-Amino-n-(2-methoxyethyl)benzamide: This compound is similar in structure but lacks the azido group, making it less reactive in click chemistry applications.
4-Bromo-n-(2-methoxyethyl)benzamide: This precursor compound is used in the synthesis of 4-Azido-n-(2-methoxyethyl)benzamide.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring bioorthogonal chemistry and the synthesis of complex molecular architectures .
Properties
IUPAC Name |
4-azido-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-16-7-6-12-10(15)8-2-4-9(5-3-8)13-14-11/h2-5H,6-7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIYBEQSDHFJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-{2-[2-(6-Azidohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B8148706.png)



![5-[2-Fluoro-4-(4-methoxybenzyloxy)-phenyl]-1H-tetrazole](/img/structure/B8148721.png)

![1-[4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-yl]-1H-pyrazole](/img/structure/B8148739.png)






